![molecular formula C17H13N3O3 B12901714 3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654650-90-5](/img/structure/B12901714.png)
3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of benzopyrano-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzopyrano ring fused with a pyrazole ring, with a methyl group at the 3-position and a nitrophenyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole can be achieved through a multi-step process involving the following key steps:
O-Acylation: The starting material, 1-phenyl- or 1-methyl-1H-pyrazol-3-ol, undergoes O-acylation to form the corresponding acylated product.
Fries Rearrangement: The acylated product is subjected to Fries rearrangement to yield the desired intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of potassium carbonate to form the benzopyrano-pyrazole core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyrano-pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzopyrano-pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in biological processes.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : Similar structure but with a phenyl group instead of a nitrophenyl group .
- 7-Fluoro-2-phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : Contains a fluorine atom at the 7-position .
Uniqueness
3-Methyl-1-(4-nitrophenyl)-1,4-dihydro1benzopyrano[4,3-c]pyrazole is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
654650-90-5 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
3-methyl-1-(4-nitrophenyl)-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-15-10-23-16-5-3-2-4-14(16)17(15)19(18-11)12-6-8-13(9-7-12)20(21)22/h2-9H,10H2,1H3 |
Clave InChI |
DXOFJJOWKJEYJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


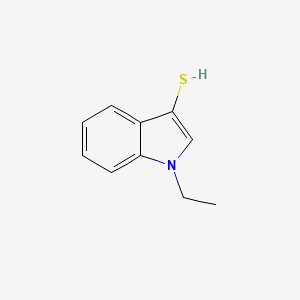
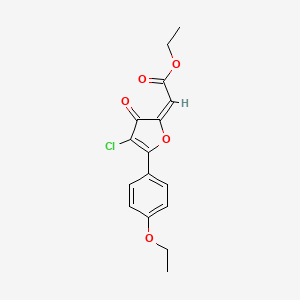
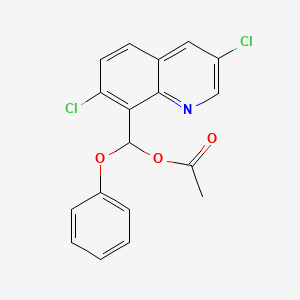


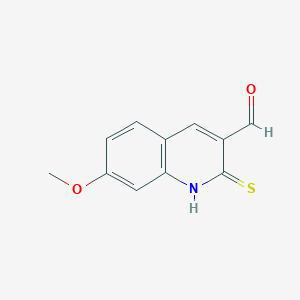
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
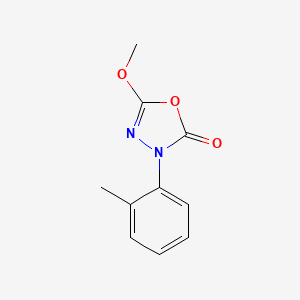
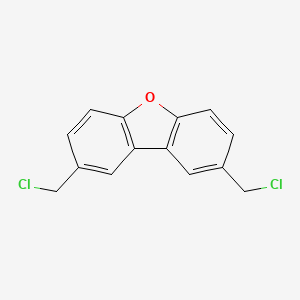
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
